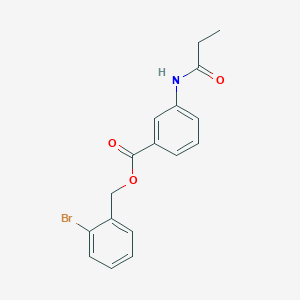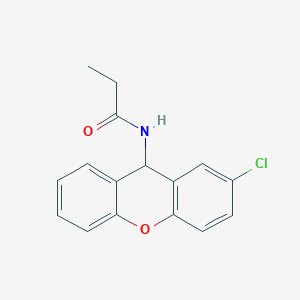
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the inhibition of HDAC activity. HDACs play a role in the regulation of gene expression by removing acetyl groups from histone proteins. This results in a more compact chromatin structure and decreased gene expression. Inhibition of HDAC activity by N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide leads to an increase in acetylation of histone proteins and a more open chromatin structure, which can lead to increased gene expression.
Biochemical and Physiological Effects:
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread. In addition, N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to sensitize cancer cells to radiation and chemotherapy, which can improve the effectiveness of these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of HDACs in cancer and other diseases. However, one limitation of using N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective HDAC inhibitors that have fewer side effects than N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. Another area of interest is the use of HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in combination with other cancer treatments, such as immunotherapy. Finally, there is interest in using HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide to treat other diseases, such as neurodegenerative disorders and infectious diseases.
In conclusion, N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment. Its mechanism of action involves the inhibition of HDAC activity, which can lead to increased gene expression and decreased tumor growth. While there are limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to new treatments for cancer and other diseases.
Synthesemethoden
The synthesis of N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 3-chloro-4-methylbenzoyl chloride with N-isopropyl-N-(methylsulfonyl)glycine in the presence of a base. The resulting product is then treated with ammonia to yield N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors like N~2~-(3-chloro-4-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-9(2)15-13(17)8-16(20(4,18)19)11-6-5-10(3)12(14)7-11/h5-7,9H,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTIAUIEJPJBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC(C)C)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![{4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)

![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-(5-quinolinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5158874.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)

